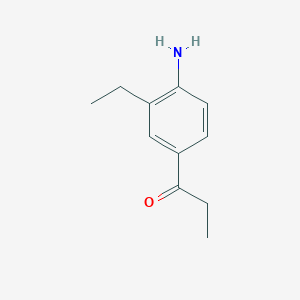

1-(4-Amino-3-ethylphenyl)propan-1-one

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(4-amino-3-ethylphenyl)propan-1-one |

InChI |

InChI=1S/C11H15NO/c1-3-8-7-9(11(13)4-2)5-6-10(8)12/h5-7H,3-4,12H2,1-2H3 |

InChI Key |

RAAXCUPNLMPUFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)CC)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- Ethyl-substituted anilines or nitrobenzenes are commonly used as starting materials due to the presence of the ethyl group at the meta position relative to the amino substituent.

- The amino group is often introduced or protected early in the synthesis to avoid side reactions during subsequent steps.

Friedel-Crafts Acylation

- The introduction of the propan-1-one group at the para position relative to the amino group is typically achieved via Friedel-Crafts acylation.

- Using propanoyl chloride or propanoyl anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl₃) allows the electrophilic substitution to occur selectively at the para position.

- Reaction conditions are carefully controlled to avoid polyacylation or rearrangement.

Amination and Reduction Steps

- If starting from a nitro precursor, reduction of the nitro group to an amino group is performed after acylation.

- Common reducing agents include iron powder with hydrochloric acid , tin(II) chloride , or catalytic hydrogenation.

- Protection-deprotection strategies for the amino group may be employed to prevent unwanted reactions during acylation.

Industrial and Laboratory Scale Synthesis Considerations

- Industrial synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry, improving yield and purity.

- Catalytic strategies using heterogeneous catalysts can facilitate selective functional group transformations and reduce waste.

- Multi-step synthesis often requires purification at each stage, commonly via recrystallization or chromatography.

Summary Table of Preparation Methods and Conditions

| Step | Reaction Type | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Aromatic substitution | Ethyl-substituted aniline/nitrobenzene | Ambient to reflux, inert solvent | Starting material with ethyl and amino groups |

| 2 | Friedel-Crafts acylation | Propanoyl chloride, AlCl₃ | 0–25°C, dry solvent (e.g., dichloromethane) | Para-selective acylation to introduce ketone |

| 3 | Nitro group reduction | Fe/HCl, SnCl₂, or catalytic H₂ | Mild heating, aqueous or organic solvent | Converts nitro to amino if starting from nitro |

| 4 | Amino protection (optional) | Boc anhydride or acyl chlorides | Room temperature | Protect amino group during sensitive steps |

| 5 | Halogenation (optional) | NBS or bromine | Radical initiator, light or heat | For related derivatives with halomethyl groups |

| 6 | Purification | Recrystallization, chromatography | Variable | Ensures compound purity for research or industry |

Relevant Research Discoveries and Analytical Data

- Research indicates that the amino group at the para position facilitates hydrogen bonding, which can influence the compound's reactivity and biological activity.

- The ethyl substituent at the meta position affects the electronic properties of the aromatic ring, potentially modifying the ketone’s reactivity during acylation and subsequent reactions.

- Analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential to confirm the structure and purity of the synthesized compound.

- Chromatographic methods (HPLC, GC) are used to monitor reaction progress and isolate the desired product.

Chemical Reactions Analysis

1-(4-Amino-3-ethylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

Scientific Research Applications of 1-(4-Amino-3-ethylphenyl)propan-1-one

1-(4-Amino-3-ethylphenyl)propan-1-one is an organic compound with the molecular formula . It features an amino group attached to a phenyl ring, further substituted with an ethyl group and a propanone moiety. This compound is applicable in diverse scientific research fields, including chemistry, biology, medicine, and industry.

Applications Overview

- Chemistry As an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology For its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine As a lead compound for developing new therapeutic agents.

- Industry In the production of dyes, pigments, and other specialty chemicals.

Chemical Reactions and Synthesis

1-(4-Amino-3-ethylphenyl)propan-1-one can be synthesized through multiple methods. One common method involves reacting 4-aminoacetophenone with ethyl bromide using a base like potassium carbonate in an organic solvent, such as dimethylformamide, at elevated temperatures. Industrial production may involve catalytic hydrogenation of the corresponding nitro compound, followed by reductive amination to introduce the amino group, optimized for large-scale production using continuous flow reactors and efficient catalysts.

This compound undergoes several chemical reactions:

- Oxidation Forms the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Forms the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution The amino group can participate in nucleophilic substitution reactions, replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

These reactions typically use organic solvents like ethanol or dichloromethane, with temperatures ranging from room temperature to reflux conditions, yielding carboxylic acids, alcohols, and substituted derivatives.

Related Compounds

Other related compounds include:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs.

- Steric Effects : The ethyl group at the meta position may hinder rotation or intermolecular interactions, contrasting with smaller substituents (e.g., -OH or -OCH₃) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Biological Activity

1-(4-Amino-3-ethylphenyl)propan-1-one, also known as a synthetic chalcone derivative, has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in cancer therapy, anti-inflammatory responses, and antibacterial properties.

Chemical Structure and Properties

The chemical structure of 1-(4-Amino-3-ethylphenyl)propan-1-one can be represented as follows:

This structure features an amino group, which plays a crucial role in its biological activity. The presence of the ethyl group and the phenyl ring contributes to its lipophilicity and ability to interact with biological membranes.

Anticancer Activity

Research indicates that 1-(4-Amino-3-ethylphenyl)propan-1-one exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated its ability to induce apoptosis in human leukemia cells, such as the K562 line. The mechanism involves the activation of pro-apoptotic proteins (Bax and Bak) while inhibiting anti-apoptotic proteins (Bcl-2), leading to increased caspase-3 activity and subsequent cell death .

Case Study: K562 Cell Line

| Treatment | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-(4-Amino-3-ethylphenyl)propan-1-one | 25 | Induction of apoptosis via caspase activation |

Cell Cycle Arrest

The compound has been shown to cause cell cycle arrest at various phases depending on the concentration and duration of exposure. In HeLa cells, treatment with this chalcone derivative resulted in G2/M phase arrest, which is critical for preventing cancer cell proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, 1-(4-Amino-3-ethylphenyl)propan-1-one has demonstrated anti-inflammatory effects. It inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha, making it a candidate for therapeutic use in inflammatory diseases .

Table: Anti-inflammatory Efficacy

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| IL-6 | 89% |

| TNF-alpha | 78% |

Antibacterial Activity

The compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) that suggest effectiveness comparable to standard antibiotics .

Table: Antibacterial Activity

| Bacteria Species | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 0.5 | Comparable to Methicillin |

| Escherichia coli | 2 | Comparable to Ceftriaxone |

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of 1-(4-Amino-3-ethylphenyl)propan-1-one with various biological targets. These studies suggest that the compound binds effectively to active sites involved in apoptosis and inflammation pathways, further supporting its therapeutic potential .

Docking Results Summary

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Caspase-3 | -9.5 |

| AChE | -8.7 |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Amino-3-ethylphenyl)propan-1-one, and how can reaction conditions influence yield?

Methodological Answer: The synthesis of 1-(4-Amino-3-ethylphenyl)propan-1-one can be achieved via Friedel-Crafts acylation or nucleophilic substitution. Key steps include:

- Friedel-Crafts Acylation: Reacting 4-amino-3-ethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvents like dichloromethane or nitrobenzene are typically used at 0–5°C to minimize side reactions .

- Reductive Amination: Introducing the amino group post-acylation using reagents like NaBH₄ or LiAlH₄ under controlled pH (7–9) to avoid over-reduction .

- Critical Parameters: Temperature control (<10°C) prevents decomposition of intermediates, while solvent polarity (e.g., THF vs. ethanol) affects reaction kinetics. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1-(4-Amino-3-ethylphenyl)propan-1-one?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., ethyl at C3, amino at C4). Aromatic protons appear as doublets in δ 6.5–7.5 ppm, while the ketone carbonyl resonates at δ 190–210 ppm in ¹³C NMR .

- X-ray Crystallography: SHELX software (SHELXL for refinement) resolves bond lengths and angles. For example, the C=O bond length typically measures ~1.22 Å, and hydrogen-bonding networks (N–H···O) stabilize the crystal lattice .

- FTIR: Strong absorption at ~1680 cm⁻¹ confirms the ketone group, while N–H stretches (3300–3500 cm⁻¹) validate the amino substituent .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., thermal motion) or solvent interactions. Strategies include:

- DFT Calculations: Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-311+G(d,p) level. Compare computed bond angles with X-ray data; deviations >2% suggest lattice strain or incomplete refinement .

- Twinned Data Refinement: For SHELXL users, applying TWIN/BASF commands corrects for pseudo-merohedral twinning, improving R-factor convergence (<0.05) .

- Solvent Masking: In cryo-crystallography, exclude disordered solvent molecules (e.g., SQUEEZE in PLATON) to refine the model against electron density maps .

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps using Gaussian09 at the M06-2X/def2-TZVP level. A narrow gap (<4 eV) indicates high reactivity, correlating with nucleophilic attack at the ketone group .

- Molecular Dynamics (MD): Simulate solvation effects in explicit water (AMBER force field) to predict aggregation behavior or stability under physiological conditions .

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The amino group may form hydrogen bonds with catalytic residues (binding energy < −7 kcal/mol suggests strong affinity) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Substituent Variation: Replace the ethyl group with bulkier substituents (e.g., isopropyl) to evaluate steric effects on receptor binding. Synthesize analogs via Suzuki coupling or Ullmann reactions .

- Bioassay Design: Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization. IC₅₀ values <10 µM indicate potent inhibition. Correlate activity with Hammett σ values to assess electronic contributions .

- Metabolic Stability: Incubate compounds with liver microsomes (CYP450 enzymes) to measure half-life (t₁/₂). Derivatives with t₁/₂ >60 min are candidates for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.